

Spectroscopic Profile of N-(2-aminoethyl)benzamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(2-aminoethyl)benzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **N-(2-aminoethyl)benzamide**, a compound of interest in pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive spectral signature for this molecule.

Chemical Structure and Properties

N-(2-aminoethyl)benzamide, also known as N-benzoylethylenediamine, is an organic compound featuring a benzamide moiety linked to an ethylenediamine group. Its fundamental properties are summarized below.

Property	Value
Chemical Formula	C ₉ H ₁₂ N ₂ O
Molecular Weight	164.21 g/mol
CAS Number	1009-17-2
IUPAC Name	N-(2-aminoethyl)benzamide

Spectroscopic Data

A comprehensive analysis of **N-(2-aminoethyl)benzamide** using various spectroscopic techniques provides a detailed fingerprint for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectrum (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-7.9	m	2H	Aromatic (ortho-protons to C=O)
~7.4-7.5	m	3H	Aromatic (meta- and para-protons)
~3.4	q	2H	-CH ₂ -NH-C=O
~2.8	t	2H	-CH ₂ -NH ₂
Broad Signal	s	3H	-NH- and -NH ₂

¹³C NMR Spectrum

Chemical Shift (δ) ppm	Assignment
~167	C=O (Amide)
~134	Aromatic (Quaternary C)
~131	Aromatic (CH)
~128	Aromatic (CH)
~127	Aromatic (CH)
~42	-CH ₂ -NH-C=O
~40	-CH ₂ -NH ₂

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3400	Strong, Broad	N-H stretching (amine and amide)
~3060	Medium	Aromatic C-H stretching
~2930, ~2850	Medium	Aliphatic C-H stretching
~1635	Strong	C=O stretching (Amide I)
~1540	Strong	N-H bending (Amide II)
~1490, ~1450	Medium	Aromatic C=C stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. A common fragmentation pattern for benzamides involves the cleavage of the amide bond. The molecular ion peak (M⁺) for **N-(2-aminoethyl)benzamide** would be expected at m/z 164.

Expected Fragmentation Pattern:

m/z	Fragment
164	[C ₉ H ₁₂ N ₂ O] ⁺ (Molecular Ion)
121	[C ₇ H ₅ O] ⁺ (Benzoyl cation)
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺ (Phenyl cation)
44	[C ₂ H ₆ N] ⁺ (Ethylamine fragment)

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures.

NMR Spectroscopy:

- **Sample Preparation:** A sample of **N-(2-aminoethyl)benzamide** is dissolved in a deuterated solvent, typically DMSO- d_6 , to a concentration of 5-10 mg/mL.
- **Instrumentation:** Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Parameters:** Standard pulse sequences are used with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
- **^{13}C NMR Parameters:** Proton-decoupled spectra are recorded to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy:

- **Sample Preparation:** The spectrum can be obtained using a neat sample (liquid) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. For solid samples, a KBr pellet or a Nujol mull can be prepared.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically over a range of 4000-400 cm^{-1} .

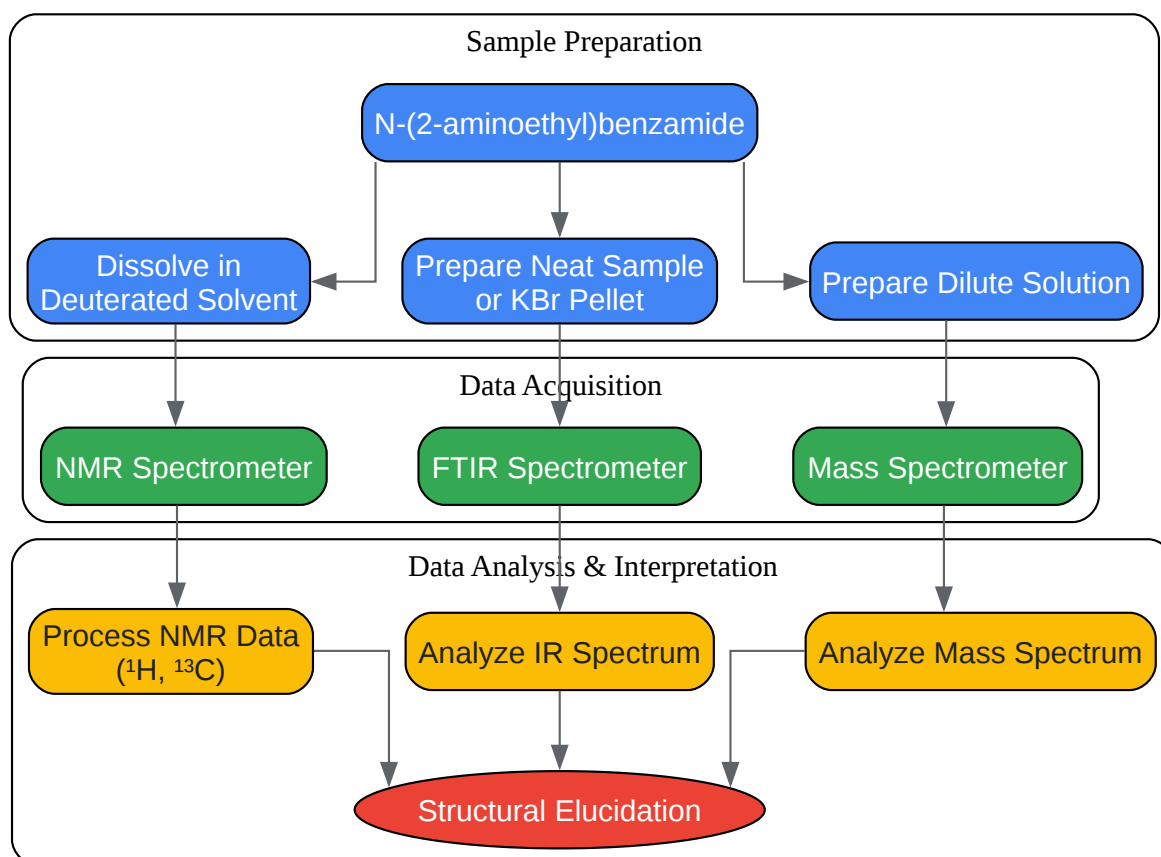
Mass Spectrometry:

- **Ionization Method:** Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, providing detailed structural information. ESI is a softer ionization method that typically provides a strong molecular ion peak.
- **Instrumentation:** The analysis is performed on a mass spectrometer, which may be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-(2-aminoethyl)benzamide**.



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Caption: Workflow of Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of N-(2-aminoethyl)benzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b168569#spectroscopic-data-of-n-2-aminoethyl-benzamide-nmr-ir-ms>]

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